2-Ethyl-1-ethynyl-4-methoxybenzene
Description
2-Ethyl-1-ethynyl-4-methoxybenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group at the para-position (C4), an ethyl group at the ortho-position (C2), and an ethynyl group directly attached to the aromatic ring at position C1. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications in cross-coupling reactions (e.g., Sonogashira coupling). The ethyl and methoxy substituents influence steric and electronic properties, modulating solubility and stability.
Properties
IUPAC Name |
2-ethyl-1-ethynyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-9-6-7-11(12-3)8-10(9)5-2/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLTMKKOLZYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-ethynyl-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethyl, ethynyl, and methoxy groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-1-ethynyl-4-methoxybenzene may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization is common to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-ethynyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2-Ethyl-1-ethynyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl-1-ethynyl-4-methoxybenzene exerts its effects involves interactions with various molecular targets The ethynyl group can participate in cycloaddition reactions, forming new chemical bonds and structures The methoxy group can influence the compound’s reactivity and stability, affecting its behavior in chemical reactions
Comparison with Similar Compounds
Table 1: Functional Group Comparison
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